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molecular formula C9H8NO4- B8649990 1,3-Benzenedicarboxylic acid, 4-amino-, 1-methyl ester

1,3-Benzenedicarboxylic acid, 4-amino-, 1-methyl ester

Cat. No. B8649990
M. Wt: 194.16 g/mol
InChI Key: XIGSLVIYSSSYNA-UHFFFAOYSA-M
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Patent
US06747147B2

Procedure details

6.3 g (150 mmol) of LiOH.H2O are added to a stirred solution of 15.7 g (75 mmol) of methyl 4-amino-isophtalate in 300 ml of dioxane and 1200 ml of water. The reaction mixture is heated for 1 hour to 100° C., cooled and acidified to pH=1 by the addition of concentrated HCl. A precipitate is obtained then filtered off, washed, and dried under vacuum to yield 13 g (yield=95.7%) of the desired compound.
Name
LiOH.H2O
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.7%

Identifiers

REACTION_CXSMILES
O[Li].O.[NH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].Cl>O1CCOCC1.O>[NH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
6.3 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
15.7 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)C(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 1 hour to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A precipitate is obtained
FILTRATION
Type
FILTRATION
Details
then filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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